molecular formula C11H16O4 B1588417 2,3,4,5-Tetramethoxytoluene CAS No. 35896-58-3

2,3,4,5-Tetramethoxytoluene

Cat. No. B1588417
CAS RN: 35896-58-3
M. Wt: 212.24 g/mol
InChI Key: OIWAVVSMXFIBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetramethoxytoluene (TMT) is an organic compound with a wide range of applications in the laboratory and in industry. It is a member of the class of compounds known as aromatic hydrocarbons, which are characterized by the presence of one or more aromatic rings. TMT is used as a synthetic intermediate in the production of other compounds, as a solvent for various organic reactions, and as a reagent in the synthesis of other compounds. It is also used as a flavoring agent in food and as a fragrance in perfumes and cosmetics.

Scientific Research Applications

Chemical Properties and Production

“2,3,4,5-Tetramethoxytoluene” is a chemical compound with the molecular formula C11H16O4 and a molecular weight of 212.25 . It appears as a white or colorless to light yellow powder to lump to clear liquid . It has a boiling point of 120 °C/1.2 mmHg , a flash point of 104 °C , a specific gravity of 1.11 (20/20) , and a refractive index of 1.51 .

Key Intermediate in Coenzyme Q Synthesis

“2,3,4,5-Tetramethoxytoluene” is a key intermediate in the synthesis of coenzyme Q homologs . Coenzyme Q, also known as ubiquinones, occur naturally in all cells and possess several important functions in most organisms . Coenzyme Q10, the main homologue of Coenzyme Q existing in humans, is one of the most effective antioxidants . It is widely used in the treatment of cardiovascular disease, hepatitis, and cancer, and in the improvement of immunotherapy .

Synthesis of 1-Chloromethyl-2,3,4,5-Tetramethoxy-6-Methylbenzene

“2,3,4,5-Tetramethoxytoluene” can be used in the synthesis of 1-chloromethyl-2,3,4,5-tetramethoxy-6-methylbenzene . This compound is prepared in excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxybenzadehyde via Wolff–Kishner reduction, selective bromination, methoxylation, and Blanc chloromethylation reaction .

Research Chemical

“2,3,4,5-Tetramethoxytoluene” is also a useful research chemical . It can be used in various chemical reactions and studies due to its unique properties.

properties

IUPAC Name

1,2,3,4-tetramethoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-7-6-8(12-2)10(14-4)11(15-5)9(7)13-3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWAVVSMXFIBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432199
Record name 2,3,4,5-tetramethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetramethoxytoluene

CAS RN

35896-58-3
Record name 2,3,4,5-tetramethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Syper, L. et al., Tetrahedron 36:123 (1980). To a solution of 1,2,3,4-tetramethoxybenzene 12 (4.0 g, 20.2 mmol) and TMEDA (6 mL, 38.0 mmol) in hexanes (44 mL) and THF (80 mL) at 0° C. under Ar, n-BuLi in hexane (1.6 M, 25.6 mmol) was added dropwise over a 10 min period and the reaction stirred for 30 min at 0° C. under Ar. Subsequent to dropwise addition of CH3I (20 mL, 160 mmol) over an 8 min period, the reaction was stirred for 3 h at 0° C. under Ar and then quenched by addition of aqueous NH4Cl and ether (20 mL). The organic layer was sequentially washed with concentrated NH4OH, water, and brine. Drying and concentration of the organic layer was followed by purification of the residue by flash chromatography (hexanes, hexanes/EtOAc, 19:1, v/v) to afford 13 as a clear oil (3.6 g, 83%). 1H NMR (CDCl3): δ6.45 (s, 1 H), 3.93 (s, 3 H), 3.87 (s, 3 H), 3.82 (s, 3 H), 3.79 (s, 3 H), 2.23 (s, 3 H). 13C NMR (CDCl3): δ149.0, 146.9, 145.3, 140.7, 125.7, 108.2, 61.0, 60.9, 60.5, 55.9, 15.7.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
83%

Synthesis routes and methods II

Procedure details

According to a modification of the procedure by Brimble et al.,36 11 (0.660 g, 3.33 mmol) and K2CO3 (4.08 g, 29.5 mmol) were added to a flame-dried 250 mL round bottom flask followed by dry acetone (120.0 mL) and MeI (2.0 mL, 32 mmol) at room temperature. A water-jacketed reflux condenser was attached and the reaction was heated under reflux for 12 hours. The reaction was then cooled, filtered, and the solvent was removed under reduced pressure. The brown residue was then resuspended in CH2Cl2, dried over MgSO4, filtered, and condensed. The resulting colorless oil was then purified by flash chromatography (1:9 EtOAc:hexanes) to provide 6 (0.690 g, 3.25 mmol, 99%) as a colorless oil.
Name
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
4.08 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetramethoxytoluene
Reactant of Route 2
Reactant of Route 2
2,3,4,5-Tetramethoxytoluene
Reactant of Route 3
Reactant of Route 3
2,3,4,5-Tetramethoxytoluene
Reactant of Route 4
2,3,4,5-Tetramethoxytoluene
Reactant of Route 5
Reactant of Route 5
2,3,4,5-Tetramethoxytoluene
Reactant of Route 6
Reactant of Route 6
2,3,4,5-Tetramethoxytoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.